2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid
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Overview
Description
2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid is an organic compound with the molecular formula C19H22O3 It is a carboxylic acid derivative characterized by the presence of a phenylpropan-2-yl group attached to a phenoxy moiety
Mechanism of Action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid are not well-studied. The compound’s bioavailability, half-life, and clearance rate remain to be determined. The compound has a molecular weight of 29837600 , a density of 1.101g/cm3 , and a boiling point of 430.7ºC at 760mmHg , which may influence its pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-phenylpropan-2-yl phenol.
Esterification: The phenol is then esterified with 2-methylpropanoic acid under acidic conditions to form the ester intermediate.
Hydrolysis: The ester intermediate is hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Properties
IUPAC Name |
2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQNICQOOANLCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173939 |
Source
|
Record name | Ici 53072 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2012-73-9 |
Source
|
Record name | Ici 53072 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ici 53072 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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